![molecular formula C27H26BrOP B13139414 {[3-(Methoxymethyl)phenyl]methyl}(triphenyl)phosphanium bromide CAS No. 15323-30-5](/img/structure/B13139414.png)
{[3-(Methoxymethyl)phenyl]methyl}(triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Methoxymethyl)benzyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C27H26BrOP. It is a bromide salt of a phosphonium cation and is known for its applications in various fields of scientific research. This compound is often used in early discovery research due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxymethyl)benzyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable benzyl halide. The reaction is carried out in an organic solvent such as benzene or toluene under reflux conditions. The general reaction scheme is as follows:
Ph3P+(3−(Methoxymethyl)benzyl)Br→(3−(Methoxymethyl)benzyl)triphenylphosphoniumbromide
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
化学反応の分析
Types of Reactions
(3-(Methoxymethyl)benzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Addition Reactions: The compound can also participate in addition reactions with suitable electrophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield substituted phosphonium salts .
科学的研究の応用
(3-(Methoxymethyl)benzyl)triphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in studies involving cellular uptake and localization due to its phosphonium cation, which can target mitochondria.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly for targeting cancer cells.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of (3-(Methoxymethyl)benzyl)triphenylphosphonium bromide involves its ability to interact with cellular components due to its phosphonium cation. This cation can target negatively charged cellular structures, such as mitochondria, leading to its accumulation within these organelles. The compound can then exert its effects by disrupting mitochondrial function, which is of particular interest in cancer research .
類似化合物との比較
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but lacks the methoxymethyl group.
(4-Methoxymethyl-benzyl)triphenylphosphonium bromide: Similar but with the methoxymethyl group at a different position on the benzyl ring.
(3-Methoxymethyl-2-methyl-benzyl)triphenylphosphonium bromide: Similar but with an additional methyl group on the benzyl ring.
Uniqueness
The uniqueness of (3-(Methoxymethyl)benzyl)triphenylphosphonium bromide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research applications .
特性
CAS番号 |
15323-30-5 |
|---|---|
分子式 |
C27H26BrOP |
分子量 |
477.4 g/mol |
IUPAC名 |
[3-(methoxymethyl)phenyl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H26OP.BrH/c1-28-21-23-12-11-13-24(20-23)22-29(25-14-5-2-6-15-25,26-16-7-3-8-17-26)27-18-9-4-10-19-27;/h2-20H,21-22H2,1H3;1H/q+1;/p-1 |
InChIキー |
ARBFBXMGVLXTBC-UHFFFAOYSA-M |
正規SMILES |
COCC1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


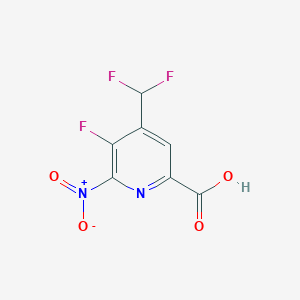
![[3-Acetyl-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13139339.png)
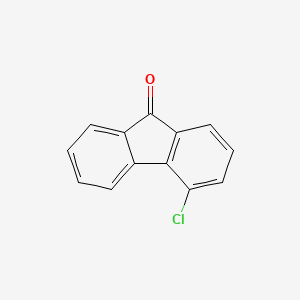
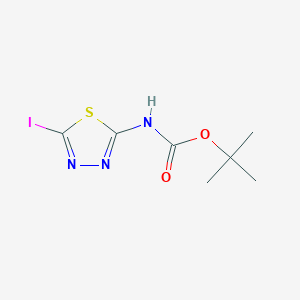
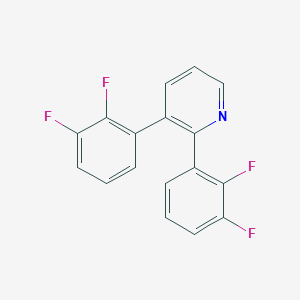
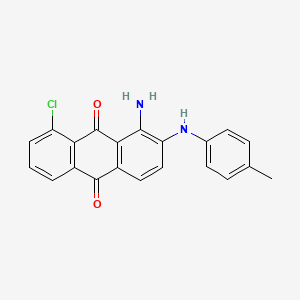
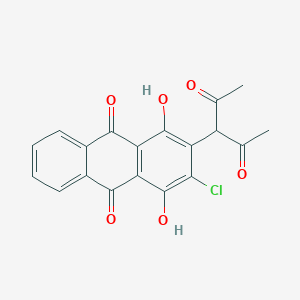
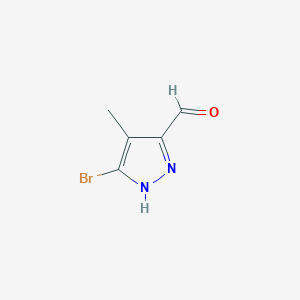
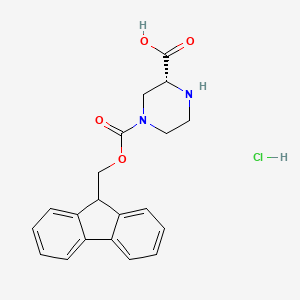
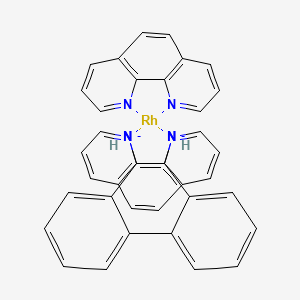
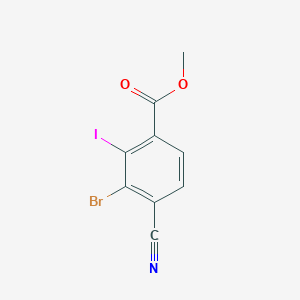
![3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione](/img/structure/B13139403.png)
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13139413.png)
